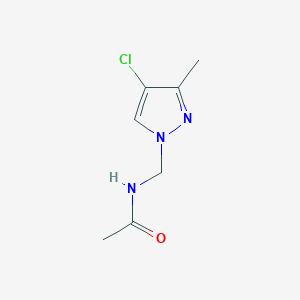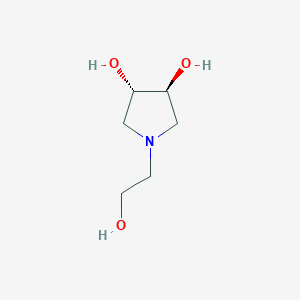
(3S,4S)-1-(2-hydroxyethyl)pyrrolidine-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)-1-(2-hydroxyethyl)pyrrolidine-3,4-diol is a chiral organic compound featuring a pyrrolidine ring substituted with a hydroxyethyl group and two hydroxyl groups at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Synthesis from Pyrrolidine: : One common method involves the hydroxylation of pyrrolidine derivatives. Starting with pyrrolidine, selective hydroxylation at the 3 and 4 positions can be achieved using oxidizing agents such as osmium tetroxide (OsO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).
-
Hydroxyethylation: : The introduction of the hydroxyethyl group can be performed via nucleophilic substitution reactions. For instance, reacting the hydroxylated pyrrolidine with ethylene oxide under basic conditions can yield the desired product.
Industrial Production Methods
Industrial production may involve multi-step synthesis starting from readily available precursors. The process typically includes:
Hydroxylation: Using catalytic amounts of OsO₄ and NMO for large-scale hydroxylation.
Purification: Employing techniques such as crystallization or chromatography to purify the intermediate compounds.
Hydroxyethylation: Conducting the nucleophilic substitution in large reactors with controlled temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming ketones or aldehydes under strong oxidizing conditions.
-
Reduction: : Reduction of the hydroxyl groups can lead to the formation of corresponding alcohols or alkanes, depending on the reducing agent used.
-
Substitution: : The hydroxyethyl group can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry
Chiral Building Block: Used as a chiral building block in the synthesis of complex organic molecules.
Catalysis: Employed in asymmetric synthesis as a chiral ligand or catalyst.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.
Metabolic Studies: Used in studies to understand metabolic pathways involving pyrrolidine derivatives.
Medicine
Drug Development: Explored as a scaffold for developing new pharmaceuticals, particularly those targeting neurological disorders.
Antimicrobial Agents: Potential use in the synthesis of antimicrobial agents due to its ability to interact with biological membranes.
Industry
Polymer Synthesis: Utilized in the production of polymers with specific chiral properties.
Material Science: Investigated for its role in the development of new materials with unique physical and chemical properties.
Mechanism of Action
The mechanism by which (3S,4S)-1-(2-hydroxyethyl)pyrrolidine-3,4-diol exerts its effects often involves its interaction with biological molecules. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The hydroxyethyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-1-(2-hydroxyethyl)pyrrolidine-3,4-diol: The enantiomer of the compound, differing in the spatial arrangement of the hydroxyl groups.
1-(2-hydroxyethyl)pyrrolidine-3,4-diol: Lacks the chiral centers, resulting in different biological activity.
Pyrrolidine-3,4-diol: Without the hydroxyethyl group, it has different solubility and reactivity.
Uniqueness
(3S,4S)-1-(2-hydroxyethyl)pyrrolidine-3,4-diol is unique due to its specific stereochemistry, which can significantly influence its interaction with chiral environments in biological systems. This stereochemistry can lead to distinct biological activities and applications compared to its enantiomers and other similar compounds.
Properties
Molecular Formula |
C6H13NO3 |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
(3S,4S)-1-(2-hydroxyethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C6H13NO3/c8-2-1-7-3-5(9)6(10)4-7/h5-6,8-10H,1-4H2/t5-,6-/m0/s1 |
InChI Key |
HPHOIGQFGPTGGB-WDSKDSINSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](CN1CCO)O)O |
Canonical SMILES |
C1C(C(CN1CCO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Benzyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine hydrochloride](/img/structure/B12867771.png)
![4-[2-(4-Methoxyphenoxy)ethoxy]aniline](/img/structure/B12867791.png)
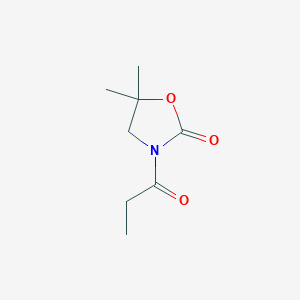
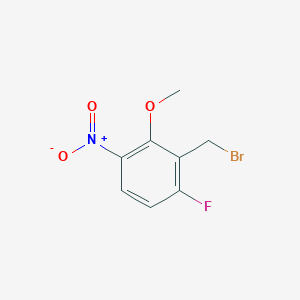
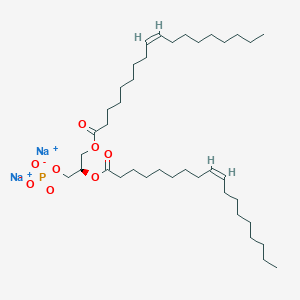
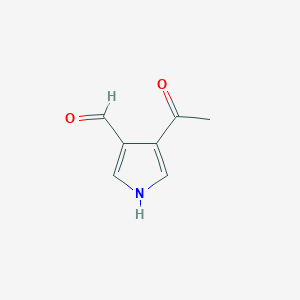
![2-(Methylthio)-7-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12867822.png)
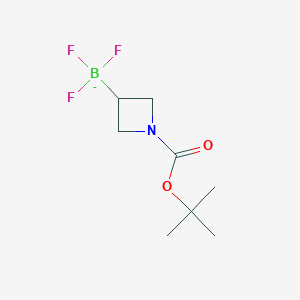
![1-(2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-yl) ethanone](/img/structure/B12867831.png)
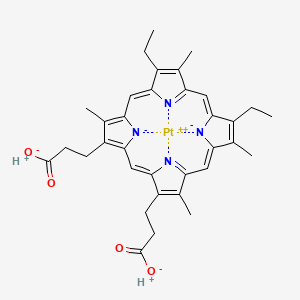

![6-Isopropoxy-6H-furo[2,3-b]pyrrole-4,5-diamine](/img/structure/B12867841.png)
